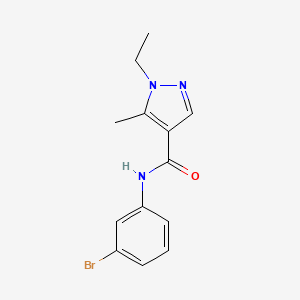![molecular formula C25H25ClN6OS B10938832 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylacetyl)hydrazinecarbothioamide](/img/structure/B10938832.png)
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylacetyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of pyrazole, carbazole, and hydrazinecarbothioamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and carbazole derivatives, followed by their functionalization and coupling.
Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Preparation of Carbazole Derivative: The carbazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone.
Coupling Reactions: The final step involves the coupling of the pyrazole and carbazole derivatives with hydrazinecarbothioamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other compounds that have similar structural features, such as:
- **N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE derivatives.
Pyrazole-based compounds: .
Carbazole-based compounds: .
Uniqueness
The uniqueness of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of pyrazole, carbazole, and hydrazinecarbothioamide moieties, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C25H25ClN6OS |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3-[[2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C25H25ClN6OS/c26-18-7-5-6-17(12-18)14-31-15-19(13-27-31)28-25(34)30-29-24(33)16-32-22-10-3-1-8-20(22)21-9-2-4-11-23(21)32/h1,3,5-8,10,12-13,15H,2,4,9,11,14,16H2,(H,29,33)(H2,28,30,34) |
InChI Key |
VCYYYTHQDFCSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)NNC(=S)NC4=CN(N=C4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10938754.png)
![2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10938761.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938783.png)
![1-Methyl-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B10938785.png)
![N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938787.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10938788.png)

![1-(4-fluorophenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938802.png)
![2-[(E)-(2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B10938812.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10938814.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10938819.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10938824.png)
![3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one](/img/structure/B10938827.png)
